molecular formula C14H10F6N2S B2472894 5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine CAS No. 1092345-95-3

5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine

Cat. No.: B2472894
CAS No.: 1092345-95-3
M. Wt: 352.3
InChI Key: VKDWFBDGQAUTAA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine is a useful research compound. Its molecular formula is C14H10F6N2S and its molecular weight is 352.3. The purity is usually 95%.
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Properties

IUPAC Name

5-(trifluoromethyl)-2-[1-[5-(trifluoromethyl)pyridin-2-yl]ethylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2S/c1-8(11-4-2-9(6-21-11)13(15,16)17)23-12-5-3-10(7-22-12)14(18,19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWFBDGQAUTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)SC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine, a novel pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a trifluoromethyl group and a sulfanyl moiety, which are known to enhance biological properties in various chemical entities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the fields of antimicrobial and antiparasitic activity. The following sections summarize key findings from various studies.

Antimicrobial Activity

  • Chlamydia trachomatis Inhibition :
    A study indicated that related sulfonylpyridine compounds exhibit selective inhibition against Chlamydia trachomatis, suggesting that the introduction of similar substituents in the pyridine framework could enhance this activity. Compounds showed minimal toxicity to host cells while effectively impairing bacterial growth at specific concentrations .
  • Broad-Spectrum Antibacterial Effects :
    Compounds similar in structure demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action involved inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
  • Biofilm Inhibition :
    The compound exhibited significant antibiofilm activity against Staphylococcus aureus and Enterococcus faecalis, with minimum biofilm inhibitory concentrations (MBIC) indicating effective prevention of biofilm formation at low concentrations .

Case Studies and Research Findings

Study FocusKey Findings
Antichlamydial ActivitySelective for Chlamydia trachomatis without affecting host cell viability; mild toxicity noted .
Antibacterial SpectrumEffective against both Gram-positive and Gram-negative bacteria; bactericidal mechanisms identified .
Biofilm FormationSignificant inhibition of biofilm formation in clinical isolates; demonstrated strong antibiofilm properties .

Toxicological Profile

The safety profile of this compound has been assessed through various assays:

  • Mammalian Cell Line Toxicity : Mild toxicity was observed, indicating a need for further optimization for therapeutic applications.
  • Mutagenicity Tests : Non-mutagenic results were reported in Drosophila melanogaster assays, supporting its potential as a safe therapeutic candidate .

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